Cas no 220180-55-2 (Methyl 4-fluoro-1-benzothiophene-2-carboxylate)
Methyl 4-fluoro-1-benzothiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-fluorobenzo[b]thiophene-2-carboxylate
- 4-fluoro-Benzo[b]thiophene-2-carboxylic acid methyl ester
- Benzo[b]thiophene-2-carboxylicacid, 4-fluoro-, methyl ester
- METHYL 4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
- 4-fluoro-benzo[b]thiophene-2-carboxlic acid methyl ester
- AC1MD40B
- ACMC-20efhz
- CTK4E8269
- SBB094329
- SureCN721446
- Benzo[b]thiophene-2-carboxylic acid, 4-fluoro-, methyl ester
- SPZLAMSTAIFDBN-UHFFFAOYSA-N
- 1144AB
- RP12234
- ASN 15364920
- AB0003782
- ST2407253
- J-522347
- 4-FLUORO-BENZO[B]THIOPHENE-2-CARBOXYLICACIDMETHYLESTER
- DTXSID90382509
- methyl 4-fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylate
- Methyl4-fluorobenzo[b]thiophene-2-carboxylate
- CS-W000654
- Z24634237
- 220180-55-2
- 4T-1304
- Methyl4-fluoro-1-benzothiophene-2-carboxylate
- SCHEMBL721446
- SY239169
- AKOS000672414
- SB66957
- MFCD06200964
- FT-0680399
- Methyl 4-fluoro-1-benzothiophene-2-carboxylate
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- MDL: MFCD06200964
- Inchi: 1S/C10H7FO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3
- InChI Key: SPZLAMSTAIFDBN-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OC)=CC2C(=CC=CC1=2)F
Computed Properties
- Exact Mass: 210.01511
- Monoisotopic Mass: 210.01507880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.5
- XLogP3: 3.2
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 96-98°
- Boiling Point: 308.3±22.0 °C at 760 mmHg
- Flash Point: 140.3±22.3 °C
- Refractive Index: 1.616
- PSA: 26.3
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Methyl 4-fluoro-1-benzothiophene-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 4-fluoro-1-benzothiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1834-5g |
Methyl 4-fluoro-1-benzothiophene-2-carboxylate |
220180-55-2 | 95% | 5g |
$350 | 2023-09-07 | |
| Matrix Scientific | 044603-500mg |
Methyl 4-fluoro-1-benzothiophene-2-carboxylate, >95% |
220180-55-2 | >95% | 500mg |
$181.00 | 2023-09-05 | |
| Matrix Scientific | 044603-1g |
Methyl 4-fluoro-1-benzothiophene-2-carboxylate, >95% |
220180-55-2 | >95% | 1g |
$228.00 | 2023-09-05 | |
| Matrix Scientific | 044603-5g |
Methyl 4-fluoro-1-benzothiophene-2-carboxylate, >95% |
220180-55-2 | >95% | 5g |
$524.00 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M908580-1g |
methyl 4-fluoro-1-benzothiophene-2-carboxylate |
220180-55-2 | 95% | 1g |
1,197.00 | 2021-05-17 | |
| TRC | M305753-50mg |
Methyl 4-Fluoro-1-benzothiophene-2-carboxylate |
220180-55-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M305753-100mg |
Methyl 4-Fluoro-1-benzothiophene-2-carboxylate |
220180-55-2 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M305753-500mg |
Methyl 4-Fluoro-1-benzothiophene-2-carboxylate |
220180-55-2 | 500mg |
$ 185.00 | 2022-06-04 | ||
| Alichem | A051000362-1g |
Methyl 4-fluorobenzo[b]thiophene-2-carboxylate |
220180-55-2 | 98% | 1g |
$228.83 | 2023-09-02 | |
| Alichem | A051000362-5g |
Methyl 4-fluorobenzo[b]thiophene-2-carboxylate |
220180-55-2 | 98% | 5g |
$705.65 | 2023-09-02 |
Methyl 4-fluoro-1-benzothiophene-2-carboxylate Suppliers
Methyl 4-fluoro-1-benzothiophene-2-carboxylate Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on Methyl 4-fluoro-1-benzothiophene-2-carboxylate
Methyl 4-fluoro-1-benzothiophene-2-carboxylate (CAS No. 220180-55-2): Properties, Applications, and Market Insights
Methyl 4-fluoro-1-benzothiophene-2-carboxylate (CAS No. 220180-55-2) is a fluorinated heterocyclic compound that has gained significant attention in pharmaceutical and material science research. This benzothiophene derivative features a carboxylate ester group at the 2-position and a fluorine substituent at the 4-position, making it a valuable building block for various synthetic applications. The compound's molecular formula is C10H7FO2S, with a molecular weight of 210.22 g/mol.
The growing interest in fluorinated organic compounds has positioned Methyl 4-fluoro-1-benzothiophene-2-carboxylate as a key intermediate in drug discovery. Researchers are particularly interested in how the fluorine atom enhances the compound's metabolic stability and binding affinity, which aligns with current trends in medicinal chemistry optimization. Recent studies show increased searches for "fluorine in drug design" and "benzothiophene scaffolds," reflecting the scientific community's focus on these structural motifs.
From a synthetic chemistry perspective, this compound serves as a versatile precursor for creating more complex heterocyclic systems. Its ester functionality allows for straightforward transformations into amides or acids, while the benzothiophene core provides a rigid aromatic platform for further derivatization. The presence of both electron-withdrawing (fluoro) and electron-donating (thiophene) groups creates interesting electronic properties that are valuable in material science applications, particularly in the development of organic semiconductors.
The pharmaceutical applications of Methyl 4-fluoro-1-benzothiophene-2-carboxylate are particularly noteworthy. Recent patent literature reveals its use in developing kinase inhibitors and anti-inflammatory agents, addressing current healthcare challenges. This aligns with popular search queries like "new kinase inhibitor scaffolds" and "anti-inflammatory drug development," indicating strong market interest in these therapeutic areas.
In material science, the compound's conjugated system makes it attractive for organic electronic devices. Researchers are exploring its potential in organic light-emitting diodes (OLEDs) and photovoltaic cells, responding to the growing demand for sustainable energy solutions. The fluorine substitution pattern is particularly valuable for tuning material properties, as evidenced by increasing searches for "fluorine in organic electronics."
The synthesis of Methyl 4-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step procedures starting from commercially available benzothiophene precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting current industry priorities. Analytical characterization typically combines NMR spectroscopy, mass spectrometry, and X-ray crystallography, with purity assessment being crucial for pharmaceutical applications.
Market analysis shows steady growth in demand for specialized fluorinated building blocks like Methyl 4-fluoro-1-benzothiophene-2-carboxylate. The compound's CAS number (220180-55-2) serves as a unique identifier in chemical databases and procurement systems. Suppliers are increasingly offering custom synthesis and bulk quantities to meet diverse research needs, with quality control being a key differentiator in this competitive market.
From a regulatory standpoint, proper handling of Methyl 4-fluoro-1-benzothiophene-2-carboxylate requires standard laboratory safety practices. While not classified as highly hazardous, appropriate personal protective equipment is recommended during handling. Storage typically involves protection from moisture and light at controlled temperatures to maintain stability.
Future research directions for this compound include exploring its potential in catalysis and as a ligand in transition metal complexes. The unique electronic properties imparted by the fluoro substituent and benzothiophene core may lead to novel applications in asymmetric synthesis and coordination chemistry. These developments align with emerging trends in sustainable chemistry and catalyst design.
In conclusion, Methyl 4-fluoro-1-benzothiophene-2-carboxylate (CAS No. 220180-55-2) represents an important fluorinated heterocycle with diverse applications across multiple scientific disciplines. Its structural features address current needs in drug discovery and materials development, making it a compound of continuing interest to researchers and industry professionals alike.
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